Cas no 627-74-7 (Ethyl 2-(2-aminoacetamido)acetate hydrochloride)

Ethyl 2-(2-aminoacetamido)acetate hydrochloride 化学的及び物理的性質
名前と識別子
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- Ethyl 2-(2-aminoacetamido)acetate hydrochloride
- ethyl glycylglycinate
- H-GLY-GLY-OET · HCL
- H-GLY-GLY-OET.HCL
- Ethyl N-glycylglycine
- Glycine, N-glycyl-, ethyl ester
- Gly-Gly-OEt
- Glycylglycine ethyl ester
- H-Gly-Gly-OEt
- 627-74-7
- SCHEMBL2198462
- DTXSID00211770
- glycylglycine ethylester
- (2-amino-acetylamino)-acetic acid ethyl ester
- ethyl 2-(2-aminoacetamido)acetate
- STK821164
- Ethyl [(aminoacetyl)amino]acetate #
- ethyl2-(2-aminoacetamido)acetate
- CS-0299243
- glycine, glycyl-, ethyl ester-
- NH2-Gly-Gly-OEt
- AKOS005177300
- EN300-2047555
- glycine, glycyl-, ethyl ester
- ALBB-031643
- ethyl 2-[(2-aminoacetyl)amino]acetate
- Ethyl [(aminoacetyl)amino]acetate
-
- MDL: MFCD00039057
- インチ: InChI=1S/C6H12N2O3/c1-2-11-6(10)4-8-5(9)3-7/h2-4,7H2,1H3,(H,8,9)
- InChIKey: LFAVEINQLWIXRA-UHFFFAOYSA-N
- ほほえんだ: CCOC(CNC(CN)=O)=O
計算された属性
- せいみつぶんしりょう: 160.08486
- どういたいしつりょう: 160.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 11
- 回転可能化学結合数: 6
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 81.4Ų
じっけんとくせい
- 密度みつど: 1.138±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 132-133 ºC
- ようかいど: 可溶性(436 g/l)(25ºC)、
- PSA: 81.42
Ethyl 2-(2-aminoacetamido)acetate hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD3752748-100g |
Ethyl2-(2-aminoacetamido)acetate |
627-74-7 | 97% | 100g |
RMB 2620.80 | 2025-02-20 | |
Fluorochem | 215300-1g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 1g |
£19.00 | 2022-03-01 | |
Enamine | EN300-2047555-100.0g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 100g |
$733.0 | 2023-05-26 | ||
Enamine | EN300-2047555-10.0g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 10g |
$117.0 | 2023-05-26 | ||
Enamine | EN300-2047555-0.25g |
ethyl 2-(2-aminoacetamido)acetate |
627-74-7 | 0.25g |
$24.0 | 2023-05-26 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369913-100g |
Ethyl glycylglycinate |
627-74-7 | 97% | 100g |
¥19785.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369913-2.5g |
Ethyl glycylglycinate |
627-74-7 | 97% | 2.5g |
¥982.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369913-250mg |
Ethyl glycylglycinate |
627-74-7 | 97% | 250mg |
¥604.00 | 2024-05-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1369913-50mg |
Ethyl glycylglycinate |
627-74-7 | 97% | 50mg |
¥514.00 | 2024-05-06 | |
Fluorochem | 215300-10g |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride |
627-74-7 | 95% | 10g |
£89.00 | 2022-03-01 |
Ethyl 2-(2-aminoacetamido)acetate hydrochloride 関連文献
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1. Contents pages
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2. Copper(II)-promoted hydrolysis of ethyl glycylglycinate, ethyl glycyl-β-alaninate, and ethyl glycyl-L-leucinateRobert W. Hay,Kevin B. Nolan J. Chem. Soc. Dalton Trans. 1974 2542
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3. Index of subjects, 1974
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4. Index of authors, 1974
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5. Proton ionisation constants and kinetics of base hydrolysis of some α-amino-acid esters in aqueous solutionR. W. Hay,L. J. Porter J. Chem. Soc. B 1967 1261
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6. The palladium(II)-promoted hydrolysis of methyl and isopropyl glycylglycinateRobert W. Hay,Mahesh P. Pujari J. Chem. Soc. Dalton Trans. 1984 1083
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Raja Summe Ullah,Li Wang,Haojie Yu,Nasir M. Abbasi,Muhammad Akram,Zain -ul-Abdin,Muhammad Saleem,Muhammad Haroon,Rizwan Ullah Khan RSC Adv. 2017 7 23363
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8. 1,3-Dipolar cycloaddition of several azomethine ylides to [60]fullerene: synthesis of derivatives of 2′,5′-dihydro-1′H-pyrrolo[3′,4′?:?1,2][60]fullerene?1Shi-Hui Wu,Wei-Quan Sun,Dan-Wei Zhang,Lian-He Shu,Hou-Ming Wu,Jing-Fei Xu,Xia-Fei Lao J. Chem. Soc. Perkin Trans. 1 1998 1733
Ethyl 2-(2-aminoacetamido)acetate hydrochlorideに関する追加情報
Ethyl 2-(2-aminoacetamido)acetate hydrochloride and Its Applications in Modern Chemical Biology
Ethyl 2-(2-aminoacetamido)acetate hydrochloride, a compound with the CAS number 627-74-7, has garnered significant attention in the field of chemical biology due to its versatile applications. This compound, often referred to as Ethyl 2-(2-aminoacetamido)acetate hydrochloride, is a derivative of amino acids and has been extensively studied for its potential in drug development, biochemical research, and synthetic chemistry.
The molecular structure of Ethyl 2-(2-aminoacetamido)acetate hydrochloride consists of an ethyl ester group attached to an amino acid backbone, modified with a hydrochloride salt form. This unique configuration imparts several advantageous properties, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both amine and ester functional groups allows for further chemical modifications, enabling researchers to tailor its properties for specific applications.
In recent years, Ethyl 2-(2-aminoacetamido)acetate hydrochloride has been explored in the development of novel therapeutic agents. Its structural features make it a promising candidate for the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks, such as rapid degradation or immunogenicity. The compound's ability to undergo selective reactions with various reagents has made it a useful building block in medicinal chemistry.
One of the most compelling aspects of Ethyl 2-(2-aminoacetamido)acetate hydrochloride is its role in the study of protein-protein interactions. Researchers have utilized this compound to develop probes that can interact with specific targets within cellular machinery. By modifying the side chains or incorporating fluorescent tags, scientists can gain insights into the mechanisms underlying various biological processes. These studies have not only advanced our understanding of fundamental biological pathways but also provided new avenues for therapeutic intervention.
The compound's utility extends beyond drug discovery and biochemical research. In synthetic chemistry, Ethyl 2-(2-aminoacetamido)acetate hydrochloride serves as a versatile intermediate for constructing more complex molecules. Its reactivity allows for the facile introduction of different functional groups, making it an invaluable tool for organic synthesis. This has led to its use in the preparation of fine chemicals, agrochemicals, and other specialty materials where precise control over molecular structure is essential.
Recent advancements in computational chemistry have further enhanced the applications of Ethyl 2-(2-aminoacetamido)acetate hydrochloride. Molecular modeling studies have revealed new insights into its interactions with biological targets, providing a rational basis for designing more effective derivatives. These computational approaches have complemented experimental work, allowing researchers to predict the behavior of this compound in various contexts with greater accuracy.
The pharmaceutical industry has also recognized the potential of Ethyl 2-(2-aminoacetamido)acetate hydrochloride as a lead compound for drug development. Its structural features have been leveraged to create novel molecules with improved pharmacokinetic properties. For instance, derivatives of this compound have shown promise in treating inflammatory diseases by modulating key signaling pathways. Such findings highlight the importance of this compound in advancing therapeutic strategies.
Moreover, Ethyl 2-(2-aminoacetamido)acetate hydrochloride has found applications in diagnostic assays. Its ability to bind specific biomolecules has been exploited to develop sensitive and selective detection methods for disease biomarkers. These assays have the potential to revolutionize early disease detection and monitoring, offering hope for more effective treatment outcomes.
The environmental impact of using Ethyl 2-(2-aminoacetamido)acetate hydrochloride has also been considered in recent research. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with broader goals in green chemistry, ensuring that the use of this compound is environmentally responsible.
In conclusion, Ethyl 2-(2-aminoacetamido)acetate hydrochloride (CAS number 627-74-7) is a multifaceted compound with significant implications in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for drug development, biochemical studies, and synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, contributing to advancements across multiple scientific disciplines.
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